molecular formula C6H4ClFO B150331 3-Chloro-5-fluorophenol CAS No. 202982-70-5

3-Chloro-5-fluorophenol

Cat. No. B150331
Key on ui cas rn: 202982-70-5
M. Wt: 146.54 g/mol
InChI Key: ZMFBYTAAMHWQHD-UHFFFAOYSA-N
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Patent
US07812040B2

Procedure details

A solution of 3-chloro-5-fluoroanisole (10 g, 62 mmol) in CH2Cl2 (50 mL) was cooled in a stream of argon to −70° C. under stirring. BBr3 (11.8 mL, 124 mmol) was added dropwise under vigorous stirring at −70° C. in 15 min. The reaction mixture was heated to room temperature and alkalized with the saturated NaHCO3 solution to pH ˜6. The layers were separated, and the water layer was extracted with CH2Cl2 (2×50 mL). The combined organic layer was washed with brine, dried over Na2SO4 and evaporated in vacuo to give the title compound (8 g, 88%, 54.6 mmol) as a yellow oil. 1H NMR data (dmso-d6): 10.36 (s, 1H, OH), 6.73-6.79 (m, 1H, H—Ar), 6.64-6.68 (m, 1H, H—Ar), 6.53-6.59 (m, 1H, H—Ar).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([O:9]C)[CH:5]=[C:6]([F:8])[CH:7]=1.B(Br)(Br)Br.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)F)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under vigorous stirring at −70° C. in 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with CH2Cl2 (2×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)F)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54.6 mmol
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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